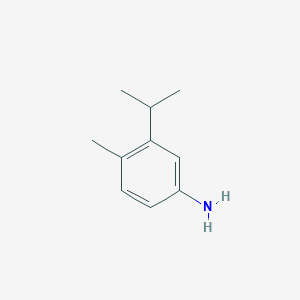

4-Methyl-3-(1-methylethyl)benzenamine

Beschreibung

Nomenclature and Synonyms

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for naming substituted aromatic compounds. The base name "benzenamine" indicates the presence of an amino group directly attached to a benzene ring, while the numerical prefixes and substituent descriptions specify the exact positions and identities of the additional functional groups. The "4-methyl" designation indicates a methyl group at the para position relative to the amino group, while "3-(1-methylethyl)" specifies an isopropyl group at the meta position.

Alternative nomenclature systems generate several synonyms for this compound, reflecting different naming approaches and historical conventions. The compound is also known as 3-isopropyl-4-methylaniline, which uses the common name "aniline" as the base structure and describes the substituents in terms of their positions relative to the amino group. This naming convention is particularly prevalent in older literature and industrial applications where the aniline-based nomenclature remains more familiar to practitioners.

Additional synonyms include 4-methyl-3-propan-2-ylaniline and 3-isopropyl-4-methylbenzenamine, each representing slight variations in the systematic naming approach. The Chemical Abstracts Service has assigned the registry number 5266-84-2 to this compound, providing a unique identifier that transcends naming variations and language barriers. This standardized identification system proves essential for database searches and regulatory documentation across international boundaries.

Chemical Classification Within Aromatic Amines

This compound belongs to the extensive class of aromatic amines, which encompasses compounds containing one or more amino groups attached to aromatic ring systems. Aromatic amines represent a diverse chemical family ranging from simple aniline to highly complex structures with conjugated aromatic or heterocyclic frameworks and various substituents. The classification of aromatic amines depends on several structural factors, including the number of substituents on the nitrogen atom, the nature of these substituents, and their positions on the aromatic ring.

Within the aromatic amine classification system, this compound is categorized as a primary amine because the amino nitrogen retains two hydrogen atoms. This primary amine classification distinguishes it from secondary amines, which have one hydrogen and one organic substituent on nitrogen, and tertiary amines, which bear two organic substituents on the nitrogen atom. The primary amine functionality confers specific reactivity patterns and chemical behavior characteristics that are fundamental to the compound's synthetic utility and potential applications.

The compound further belongs to the subcategory of substituted anilines, specifically those bearing alkyl substituents on the aromatic ring. The presence of both methyl and isopropyl groups creates a disubstituted aniline with mixed alkyl substitution patterns. This substitution profile affects the electronic properties of the aromatic system through inductive and hyperconjugative effects, influencing the basicity of the amino group and the overall reactivity of the molecule. The electron-donating nature of the alkyl substituents increases the electron density on the aromatic ring and enhances the basicity of the amino group compared to unsubstituted aniline.

The aromatic amine classification also considers the impact of substituent positioning on molecular properties. In this compound, the meta relationship between the isopropyl and amino groups, combined with the para relationship between the methyl and amino groups, creates a specific electronic environment that influences both chemical reactivity and physical properties. This substitution pattern distinguishes the compound from its positional isomers and contributes to its unique chemical identity within the aromatic amine family.

Historical Context and Discovery

The historical development of aromatic amine chemistry traces back to the early nineteenth century when fundamental discoveries laid the groundwork for understanding this important class of compounds. The discovery of aniline itself occurred in 1826 when Unverdorben obtained it through the distillation of indigo and called it "crystalline". Subsequently, Runge obtained aniline from coal tar oil and, observing its characteristic violet-blue coloration with chloride of lime, named it "kyanol". These early investigations established the foundation for the systematic study of aromatic amines and their derivatives.

The recognition that various researchers had isolated the same compound under different names came through the work of Hoffman, who demonstrated that Unverdorben's "crystalline," Runge's "kyanol," Fritsche's "aniline," and Zinin's "benzidam" were identical compounds. Hoffman selected Fritsche's name "aniline" for this fundamental aromatic amine, establishing the nomenclature that would become the basis for naming related compounds. His subsequent work on separating aniline from coal tar and investigating its chemical properties provided the scientific foundation for understanding aromatic amine chemistry.

The systematic investigation of substituted anilines developed as organic chemistry matured during the mid-nineteenth century. Hoffman's classical "Researches Regarding the Molecular Constitution of Volatile Organic Bases" included studies of various aniline derivatives and established methods for introducing different substituents onto the aromatic ring. This research demonstrated how alkyl groups could be introduced at various positions on the aniline molecule, leading to the development of synthetic pathways for producing specific substituted anilines.

The industrial significance of aniline derivatives became apparent with the development of synthetic dye chemistry in the 1850s. The discovery that aniline could be converted into valuable coloring agents sparked intensive research into various aniline derivatives, including compounds with alkyl substitution patterns similar to this compound. This industrial interest drove the development of efficient synthetic methods for producing substituted anilines and established the commercial importance of this chemical class.

Modern interest in substituted anilines, including this compound, has expanded beyond traditional applications to include roles in pharmaceutical chemistry, materials science, and specialty chemical manufacturing. The compound's specific substitution pattern makes it valuable as an intermediate in organic synthesis and as a building block for more complex molecular structures. Contemporary research continues to explore new applications for substituted anilines, maintaining the relevance of these historically significant compounds in modern chemical science.

Eigenschaften

IUPAC Name |

4-methyl-3-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCLWCGJHOMCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625268 | |

| Record name | 4-Methyl-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5266-84-2 | |

| Record name | 4-Methyl-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation via Aromatic Amination and Reduction Pathways

While direct literature specifically naming “4-Methyl-3-(1-methylethyl)benzenamine” is limited, analogous compounds with similar aromatic amine frameworks have been prepared via:

- Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination of halogenated aromatic precursors.

- Catalytic hydrogenation or reduction of nitro-substituted aromatic intermediates to the corresponding aniline derivatives.

- Use of strong bases and polar aprotic solvents to facilitate substitution reactions.

These methodologies are adapted depending on the substituent pattern and desired purity.

Key Preparation Method from Patent Literature

A relevant and detailed process is disclosed in patent EP2279167A1, which, while primarily focused on related compounds, provides insight into preparation techniques applicable to 4-methyl-substituted aromatic amines:

- Reaction of 4-methyl-3-oxo-N-phenylpentamide with halogenated aromatic ketones in the presence of bases such as potassium carbonate.

- Use of C3-C5 alcohols (e.g., isopropanol) as solvents to improve solubility and reaction rates.

- Controlled temperature profiles: initial cooling to 10-15°C during reagent addition, followed by gradual heating to 40-45°C for 8-10 hours to complete the reaction.

- Post-reaction workup involving solvent removal under vacuum and precipitation with ethyl acetate to isolate the product with high purity (~99%) and good yield (~75%).

- The process reduces reaction time from 10 days (in prior art) to a single day, enhancing efficiency and scalability.

Table 1: Reaction Conditions Summary from EP2279167A1

| Parameter | Details |

|---|---|

| Solvent | Isopropanol (300 mL) |

| Base | Potassium carbonate (94 g) |

| Temperature (addition phase) | 10-15°C |

| Temperature (reaction phase) | 40-45°C for 8-10 hours |

| Yield | ~75% |

| Purity | ~99% (by HPLC) |

| Reaction time | ~1 day |

This method notably avoids the use of solvents in some steps, reducing environmental impact and cost.

Process Optimization and Industrial Considerations

- Solvent selection is critical; isopropanol and other C3-C5 alcohols are preferred for balancing solubility, reaction kinetics, and ease of removal.

- Base choice impacts reaction efficiency; potassium carbonate is favored for its mild basicity and compatibility.

- Temperature control ensures high selectivity and minimizes side reactions.

- Reaction time reduction from days to hours/days improves throughput and reduces costs.

- Purification via precipitation and crystallization yields high-purity product suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Amination of halogenated aromatics | Palladium catalyst, phosphine ligand, base | High selectivity, scalable | Requires expensive catalysts |

| Reduction of nitro intermediates | Pd/C catalytic hydrogenation | High purity, mild conditions | Requires hydrogenation setup |

| Base-mediated substitution | Potassium carbonate, isopropanol, controlled temp | Efficient, cost-effective, solvent-free steps | Requires temperature control |

| Nucleophilic substitution in NMP | Sodium hydride, NMP solvent | Fast reaction, high yield | NMP is a high boiling solvent |

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-3-(1-methylethyl)benzenamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds or quinones.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: Nitro compounds, quinones.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-(1-methylethyl)benzenamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical agents.

Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Methyl-3-(1-methylethyl)benzenamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Analogs and Their Properties:

Research Findings and Comparative Analysis

Physicochemical Properties :

- Solubility : The methyl-isopropyl substitution in 5266-84-2 improves lipid solubility compared to 2-(1-methylethyl)benzenamine, making it more suitable for hydrophobic applications .

- Stability : this compound is thermally stable under catalytic conditions (up to 160°C) but degrades in the presence of strong oxidizers, unlike its nitro-substituted analogs .

Biologische Aktivität

4-Methyl-3-(1-methylethyl)benzenamine, also known as N-isopropyl-4-methylaniline or m-Cymene, is an organic compound with the molecular formula C10H13N and a molecular weight of approximately 149.22 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including material science and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction with biological molecules, and relevant case studies.

Synthesis Methods

Several methods have been employed to synthesize this compound:

- Reductive Amination : Involves the reaction of 4-chloro-N-isopropylaniline with trimethylaluminium followed by hydrolysis.

- Friedel-Crafts Alkylation : A classic method involving the alkylation of an aromatic compound.

These methods highlight the versatility in producing this compound for further biological study .

Interaction Studies

Research has demonstrated that this compound exhibits notable interactions with various biological molecules. Key findings include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may have implications in drug development.

- Cell Signaling Modulation : It influences cell signaling pathways by modifying proteins involved in these processes.

Case Studies

- Antioxidant Activity : A study indicated that this compound possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their unique features and potential applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-2-isopropylbenzene | C10H14 | Different position of methyl and isopropyl groups. |

| 2-Methyl-1-isopropylbenzene | C10H14 | Isomeric form affecting physical properties. |

| N-Isopropylaniline | C9H13N | Contains an amino group directly attached to benzene. |

| p-Cymene (1-Methyl-4-(1-methylethyl)benzene) | C10H14 | Isomeric form differing in substitution pattern. |

The unique meta-substitution pattern of this compound influences its chemical reactivity and biological properties compared to its isomers and related compounds .

At the molecular level, the biological activity of this compound is attributed to several mechanisms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.